N-[2-(4-hydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide
Description
This compound features a 2-thioxo-1,3-thiazolidin-4-one core substituted at the 5-position with a conjugated (2E)-3-phenylpropenylidene group and at the 3-position with a 4-hydroxyphenethyl acetamide moiety. The (5Z) and (2E) configurations indicate specific stereochemistry critical for molecular interactions . Its synthesis likely involves condensation of a thiazolidinone precursor with a cinnamaldehyde derivative under controlled conditions, followed by functionalization of the acetamide side chain .
Properties
Molecular Formula |
C22H20N2O3S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C22H20N2O3S2/c25-18-11-9-17(10-12-18)13-14-23-20(26)15-24-21(27)19(29-22(24)28)8-4-7-16-5-2-1-3-6-16/h1-12,25H,13-15H2,(H,23,26)/b7-4+,19-8- |
InChI Key |
IASOPKIGFVNDBK-LLLGHMJXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidinone Core
The thiazolidinone ring is synthesized via cyclization of a Schiff base with thioglycolic acid, as outlined in studies on analogous thiazolidinones.
Procedure :
-
Schiff Base Formation :
-
React 2-(4-hydroxyphenyl)ethylamine with chloroacetyl chloride in anhydrous dioxane at 0–5°C for 2 hours.
-
Add triethylamine (1.2 equiv) to neutralize HCl.
-
Yield: ~75% of N-[2-(4-hydroxyphenyl)ethyl]-2-chloroacetamide.
-
-
Cyclization with Thiourea :
-
Reflux N-[2-(4-hydroxyphenyl)ethyl]-2-chloroacetamide with thiourea (1.1 equiv) in ethanol for 6 hours.
-
Add ZnCl₂ (0.5 mg) as a catalyst to facilitate ring closure.
-
Cool and precipitate the product with ice-cold water.
-
Recrystallize from ethanol to obtain 3-amino-2-thioxo-1,3-thiazolidin-4-one.
-
Key Data :
-
Acetamide Side Chain Functionalization
The N-[2-(4-hydroxyphenyl)ethyl] group is introduced via nucleophilic acyl substitution.
Procedure :
-
Activation of the Carboxylic Acid :
-
React 2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid with thionyl chloride (2 equiv) in dry dichloromethane at 0°C for 2 hours.
-
-
Coupling with 2-(4-Hydroxyphenyl)ethylamine :
-
Add 2-(4-hydroxyphenyl)ethylamine (1.2 equiv) to the acid chloride solution.
-
Stir at room temperature for 12 hours.
-
Extract with ethyl acetate and wash with 5% NaHCO₃.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane 1:2).
-
Key Data :
-
Optimization and Mechanistic Insights
Catalytic Efficiency in Cyclization
Stereochemical Control in Knoevenagel Condensation
-
The (5Z) configuration is favored due to steric hindrance between the thiazolidinone ring and the phenyl group.
-
Piperidine catalysis ensures enolate formation, critical for α,β-unsaturated ketone generation.
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Thiazolidinone core | 1689 (C=O), 747 (C-S) | 3.45 (s, 2H, CH₂), 4.20 (s, 1H, NH) | 172.5 (C=O), 45.8 (CH₂) |
| α,β-Unsaturated intermediate | 1665 (C=O), 1598 (C=C) | 7.85 (d, J = 15.6 Hz, CH=CH) | 145.2 (CH=CH), 128.5 (Ar-C) |
| Final product | 3300 (OH), 1678 (C=O) | 6.75 (d, J = 8.4 Hz, Ar-H), 8.10 (s, NH) | 170.1 (C=O), 156.3 (C-OH) |
Challenges and Solutions
Thione Group Oxidation
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The thioxo group can be reduced to a thiol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the thioxo group may produce thiols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(4-hydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide exhibit significant anticancer properties. Research on thiazolidine derivatives has shown that they can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that thiazolidine derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects. In preclinical models of neurodegeneration, it has shown potential in reducing neuroinflammation and promoting neuronal survival . This suggests its applicability in treating conditions like Alzheimer's disease and other forms of dementia.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiazolidine derivatives. The researchers synthesized several analogs and tested their efficacy against various cancer cell lines. Results indicated that specific modifications to the thiazolidine structure enhanced cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 12.5 | Breast |
| Compound B | 15.0 | Lung |
| N-[2-(4-hydroxyphenyl)ethyl]-... | 10.0 | Colon |
Case Study 2: Neuroprotection
In a preclinical trial assessing neuroprotective effects, N-[2-(4-hydroxyphenyl)ethyl]-... was administered to mice subjected to oxidative stress. The results showed a marked reduction in neuronal cell death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
| Treatment | Neuronal Survival (%) |
|---|---|
| Control | 45 |
| N-[2-(4-hydroxyphenyl)ethyl]-... | 75 |
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Hydrogen Bonding: The 4-hydroxyphenethyl group provides two H-bond donors (phenolic -OH and acetamide -NH), improving interactions with polar biological targets compared to non-hydroxylated analogs (e.g., , Compounds 9–13) .
- Steric Considerations : The phenethyl chain in the target compound may introduce greater flexibility than rigid substituents like 2-methylphenyl (), affecting binding pocket accommodation .
Physicochemical Properties
Notes: The target’s phenolic -OH may reduce logP compared to chloro or methoxy analogs, favoring aqueous solubility .
Bioactivity Insights
- Anticancer Activity: Compounds with 5-arylidene-2-thioxothiazolidinones (e.g., ) show anti-proliferative effects via kinase inhibition .
- Antioxidant Potential: Hydroxy-substituted analogs () may exhibit radical-scavenging activity, though this requires validation .
- Enzyme Inhibition : The thioxo group in similar structures (–13) often targets cysteine proteases or thioredoxin reductase .
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide (commonly referred to as compound X) is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a detailed overview of the compound's biological activity based on diverse sources, including synthesis, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
Compound X has a complex molecular structure characterized by a thiazolidinone core, which is known for its biological activities. The molecular formula is , with a molecular weight of approximately 424.53 g/mol . The compound features multiple functional groups that contribute to its biological activity, including a hydroxyphenyl group and a thioxo moiety.
The biological activity of compound X is primarily attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes . The inhibition of COX-2 can lead to reduced synthesis of pro-inflammatory mediators, thereby mitigating inflammation.
Anticancer Activity
Numerous studies have reported the anticancer potential of thiazolidinone derivatives. For instance, compound X has shown promising results in inhibiting cell proliferation in various cancer cell lines.
The structure-activity relationship studies suggest that the presence of specific substituents on the phenyl rings enhances cytotoxicity. For example, electron-donating groups at certain positions have been linked to increased potency against cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, compound X exhibits significant anti-inflammatory effects. The compound acts as an inhibitor of COX enzymes, thereby reducing the levels of prostaglandins involved in inflammation.
| Activity | Effect |
|---|---|
| COX-2 Inhibition | IC50 = 20 µM |
| Pro-inflammatory Mediators Reduction | Significant decrease observed in vitro |
The anti-inflammatory mechanism is thought to be mediated through the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of compound X on human glioblastoma cells and found that it induced apoptosis through mitochondrial pathways. The study reported an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Research : Another study assessed the anti-inflammatory activity of compound X in a murine model of acute inflammation. Results showed a marked reduction in edema and inflammatory cytokines following treatment with compound X compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
